2-Chloro-3-(dodecylsulfonyl)propan-1-ol
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Overview
Description
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol is an organic compound with the molecular formula C15H31ClO3S. This compound features a chlorinated propanol backbone with a dodecane sulfonyl group attached. It is a versatile molecule used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol typically involves the chlorination of 3-(dodecane-1-sulfonyl)propan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiocyanate, or alkoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Scientific Research Applications
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol involves its ability to act as a bifunctional reagent. The chlorinated propanol moiety can participate in nucleophilic substitution reactions, while the dodecane sulfonyl group can interact with hydrophobic environments. This dual functionality makes it useful in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(dodecane-1-sulfinyl)propan-1-ol: Similar structure but with a sulfinyl group instead of a sulfonyl group.
3-(Dodecane-1-sulfonyl)propan-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-3-(dodecane-1-sulfonyl)propan-1-ol: Bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol is unique due to its combination of a chlorinated propanol backbone and a dodecane sulfonyl group. This structure provides both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C15H31ClO3S |
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Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-chloro-3-dodecylsulfonylpropan-1-ol |
InChI |
InChI=1S/C15H31ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-20(18,19)14-15(16)13-17/h15,17H,2-14H2,1H3 |
InChI Key |
SRUUSNFFRRGYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(CO)Cl |
Origin of Product |
United States |
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